molecular formula C8H5Br2NS B025253 5-Bromo-2-(bromomethyl)-1,3-benzothiazole CAS No. 110704-13-7

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

Cat. No. B025253
M. Wt: 307.01 g/mol
InChI Key: JEMIBNMZWVIQHH-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

N-Bromosuccinimide (4.45 g, 25 mmol, 1.4 equiv.) and subsequently α,α′azoisobutyronitrile (110 mg, 0.7 mmol, 0.04 equiv.) were added to a solution of 5-bromo-2-methyl-benzothiazole (4.07 g, 17.85 mmol, 1 equiv.) in CCl4 (110 ml). The reaction mixture was stirred at reflux for 24 hrs. After cooling, succinimide was removed by filtration and was rinsed with CCl4 (100 ml). The filtrate was evaporated to dryness under reduced pressure and the orange solid residue was purified by column chromatography on silica, eluted with CH2Cl2/hexane (20%-70% gradient), to give the desired product as a white solid, 2.15 g (39% yield). Mp 116-117, HPLC-MS (method 1): m/z 308 [M+H]+, Rt=4.84 min. The reaction gave also 1.40 g (20% yield) of the by-product 5-bromo-2-dibromomethyl-benzothiazole, as well as 0.89 g (22%) of un-reacted starting material.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:11]=[CH:12][C:13]2[S:17][C:16]([CH3:18])=[N:15][C:14]=2[CH:19]=1>C(Cl)(Cl)(Cl)Cl>[Br:9][C:10]1[CH:11]=[CH:12][C:13]2[S:17][C:16]([CH2:18][Br:1])=[N:15][C:14]=2[CH:19]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
α,α′azoisobutyronitrile
Quantity
110 mg
Type
reactant
Smiles
Name
Quantity
4.07 g
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
succinimide was removed by filtration
WASH
Type
WASH
Details
was rinsed with CCl4 (100 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the orange solid residue was purified by column chromatography on silica
WASH
Type
WASH
Details
eluted with CH2Cl2/hexane (20%-70% gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(S2)CBr)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.